N-butan-2-yl-3,4-dichlorobenzamide
Description
N-Butan-2-yl-3,4-dichlorobenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group and a branched butan-2-yl substituent on the amide nitrogen. The 3,4-dichloro substitution pattern on the aromatic ring contributes to its electronic and steric properties, while the butan-2-yl group introduces conformational flexibility and influences solubility.
Properties
IUPAC Name |
N-butan-2-yl-3,4-dichlorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c1-3-7(2)14-11(15)8-4-5-9(12)10(13)6-8/h4-7H,3H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSXJBHZLZLIEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60323863 | |
| Record name | N-butan-2-yl-3,4-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32226-57-6 | |
| Record name | NSC405018 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405018 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-butan-2-yl-3,4-dichlorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60323863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-3,4-dichlorobenzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with butan-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-3,4-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while hydrolysis can produce 3,4-dichlorobenzoic acid and butan-2-amine.
Scientific Research Applications
N-butan-2-yl-3,4-dichlorobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butan-2-yl-3,4-dichlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-Dichlorophenyl)benzamide (N34DCPBA)
- Structure : Benzamide with a 3,4-dichlorophenyl group and a phenyl substituent on the amide nitrogen.
- Conformation : The NH bond adopts an antiparallel orientation relative to the meta-chloro group, promoting N–H⋯O hydrogen bonding. This results in column-like molecular packing along the crystallographic a-axis .
- Contrast with Target Compound : Replacing the phenyl group with butan-2-yl in N-butan-2-yl-3,4-dichlorobenzamide likely alters steric interactions and hydrogen-bonding capacity. The branched alkyl chain may reduce crystallinity compared to the planar phenyl group in N34DCPBA.
N-(3,4-Dimethylphenyl)benzamide (N34DMPBA)
- Structure : Benzamide with 3,4-dimethylphenyl and phenyl substituents.
- Conformation : The NH bond adopts a syn conformation relative to the meta-methyl group, diverging from the antiparallel orientation seen in dichloro analogs. This difference highlights how electron-withdrawing (Cl) vs. electron-donating (CH₃) groups influence molecular geometry .
Impact of Alkyl Chain Variation
2,4-Dichloro-N-cyclohexylbenzamide
- Structure : Benzamide with 2,4-dichlorophenyl and cyclohexyl groups.
- Properties: The cyclohexyl group increases steric bulk and lipophilicity compared to butan-2-yl. The 2,4-dichloro substitution (vs.
- Safety : Classified for industrial and scientific research use, with precautions for handling under UN GHS guidelines .
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
